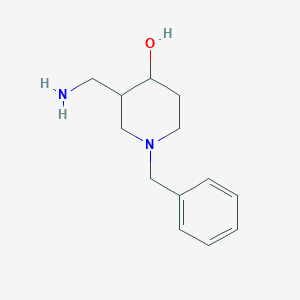

3-(Aminomethyl)-1-benzylpiperidin-4-ol

Description

Properties

Molecular Formula |

C13H20N2O |

|---|---|

Molecular Weight |

220.31 g/mol |

IUPAC Name |

3-(aminomethyl)-1-benzylpiperidin-4-ol |

InChI |

InChI=1S/C13H20N2O/c14-8-12-10-15(7-6-13(12)16)9-11-4-2-1-3-5-11/h1-5,12-13,16H,6-10,14H2 |

InChI Key |

VMMZFPZMISQAMO-UHFFFAOYSA-N |

Canonical SMILES |

C1CN(CC(C1O)CN)CC2=CC=CC=C2 |

Origin of Product |

United States |

Scientific Research Applications

Pharmacological Applications

3-(Aminomethyl)-1-benzylpiperidin-4-ol has been investigated for its pharmacological properties, particularly in relation to neurological disorders. Its mechanism of action involves interactions with neurotransmitter systems, notably through the modulation of monoamine oxidase activity, which affects the degradation of neurotransmitters like dopamine and serotonin.

Case Studies

- Neurological Disorders : Research has shown that compounds structurally similar to this compound exhibit binding affinities to neurotransmitter receptors. These interactions suggest potential therapeutic effects in treating mood disorders and cognitive dysfunctions .

- Antimalarial Activity : A related study explored the efficacy of similar compounds against Plasmodium falciparum, demonstrating that modifications to the piperidine structure can enhance antimalarial activity while maintaining low toxicity .

- Acetylcholinesterase Inhibition : A series of derivatives based on this compound have been synthesized and evaluated as acetylcholinesterase inhibitors. These studies indicated that specific modifications could lead to enhanced inhibitory activity, providing insights into potential treatments for Alzheimer's disease .

The biological activity of this compound extends beyond simple receptor interactions. Its ability to cross the blood-brain barrier effectively positions it as a candidate for drug development aimed at central nervous system disorders.

Interaction with Enzymes

The compound's interaction with enzymes involved in neurotransmitter metabolism highlights its role in modulating physiological responses:

- Monoamine Oxidase : Inhibition of this enzyme can lead to increased levels of neurotransmitters, potentially alleviating symptoms associated with depression and anxiety.

- Acetylcholinesterase : Inhibition can enhance cholinergic signaling, which is beneficial in treating neurodegenerative diseases like Alzheimer's.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Positional Isomers: 4-(Aminomethyl)-1-benzylpiperidin-4-ol

A key positional isomer, 4-(Aminomethyl)-1-benzylpiperidin-4-ol (CAS 23804-68-4), differs in the placement of the aminomethyl and hydroxyl groups (both at position 4). This structural variation significantly impacts reactivity and solubility:

- Molecular Formula : C₁₃H₂₀N₂O (identical to the target compound).

- Synthesis : Commercial suppliers like Amadis Chemical list this compound, indicating established synthetic routes, though specifics are proprietary .

- Applications: Positional isomers often exhibit divergent binding affinities. For example, trans-4-amino-1-benzylpiperidin-3-ol (a related derivative) is prioritized in synthetic protocols due to enhanced selectivity .

Substituted Piperidines: 1-Benzyl-4-phenylpiperidin-4-ol

1-Benzyl-4-phenylpiperidin-4-ol (CAS 63843-83-4) replaces the aminomethyl group with a phenyl substituent at position 4:

- Molecular Formula: C₁₈H₂₁NO.

- Physicochemical Properties: The hydrophobic phenyl group increases lipophilicity compared to the polar aminomethyl group in the target compound. This difference may influence blood-brain barrier penetration or receptor interaction .

Pyridine Derivatives: 3-(Aminomethyl)pyridine

3-(Aminomethyl)pyridine (CAS 3731-53-1) substitutes the piperidine ring with a pyridine core:

- Molecular Formula : C₆H₈N₂.

- Toxicity : Unlike the target compound, this derivative is classified as causing severe skin burns and eye damage, with acute toxicity data (e.g., LD₅₀) remaining unreported .

- Regulatory Status: Not listed under CERCLA, SARA, or CAA, suggesting lower environmental concern compared to piperidine derivatives .

Comparative Data Table

Research Findings and Gaps

- Synthetic Accessibility: N-Substituted piperidines like this compound are synthesized using protective groups to optimize regioselectivity, but yield and purity data are lacking in open literature .

- Toxicological Data: Most analogs, including Benzyl 4-aminopiperidine-1-carboxylate, lack comprehensive toxicity studies, highlighting a critical research gap .

Preparation Methods

Reaction Overview

A direct method for synthesizing 3-(Aminomethyl)-1-benzylpiperidin-4-ol involves substituting the chlorine atom in 1-benzyl-3-(chloromethyl)piperidin-4-ol with an amine group. This approach capitalizes on the reactivity of the chloromethyl moiety, which undergoes nucleophilic displacement under alkaline conditions.

Experimental Procedure

-

Starting Material : 1-Benzyl-3-(chloromethyl)piperidin-4-ol (prepared via chloromethylation of 1-benzylpiperidin-4-ol using chloromethyl methyl ether).

-

Amination : The chloromethyl intermediate is treated with concentrated aqueous ammonium hydroxide (28%) in methanol at 20°C for 12–24 hours.

-

Workup : The reaction mixture is concentrated under reduced pressure, and the residue is extracted with dichloromethane (DCM). The organic phase is dried over sodium sulfate and evaporated to yield the crude product as a colorless oil.

Key Data:

| Parameter | Value |

|---|---|

| Yield | 85–90% |

| Reaction Time | 12–24 hours |

| Solvent System | Methanol/Water |

| Temperature | 20°C |

| Purity (HPLC) | >95% |

Mechanistic Insights

The reaction proceeds via an SN2 mechanism, where the ammonia nucleophile attacks the electrophilic carbon of the chloromethyl group, displacing chloride. The mild reaction conditions prevent epimerization or degradation of the piperidine ring.

Reductive Amination of 3-Formyl-1-benzylpiperidin-4-ol

Synthetic Strategy

Reductive amination offers an alternative route by converting a carbonyl group at position 3 into an aminomethyl moiety. This method requires synthesizing 3-formyl-1-benzylpiperidin-4-ol, followed by reductive coupling with ammonium acetate.

Stepwise Protocol

-

Aldehyde Formation : 1-Benzylpiperidin-4-ol is subjected to Vilsmeier-Haack formylation to introduce the formyl group at position 3.

-

Reductive Amination : The aldehyde intermediate reacts with ammonium acetate in the presence of sodium cyanoborohydride (NaBH3CN) in methanol at pH 4–5 (adjusted with acetic acid).

-

Purification : The product is isolated via column chromatography (silica gel, ethyl acetate/hexane gradient).

Key Data:

| Parameter | Value |

|---|---|

| Yield | 70–75% |

| Reaction Time | 6–8 hours |

| Reducing Agent | NaBH3CN |

| pH | 4–5 |

Advantages and Limitations

This method avoids hazardous chlorinated intermediates but requires careful control of pH and stoichiometry to minimize side reactions such as over-reduction or imine hydrolysis.

Ring-Opening of Spirocyclic Ethers

Methodology

Inspired by the synthesis of 4-(aminomethyl)-1-benzylpiperidin-4-ol, a spirocyclic ether precursor (e.g., 6-benzyl-1-oxa-6-azaspiro[2.5]octane) undergoes ring-opening with ammonium hydroxide to install the aminomethyl group at position 3.

Experimental Details

-

Spirocyclic Synthesis : Cyclocondensation of 1-benzylpiperidin-4-ol with epichlorohydrin yields the spirocyclic ether.

-

Ring-Opening : Treatment with 28% ammonium hydroxide in methanol at 0°C, followed by stirring at room temperature for 12 hours.

-

Isolation : The product is extracted with DCM, washed with NaOH, and concentrated.

Key Data:

| Parameter | Value |

|---|---|

| Yield | 80–85% |

| Reaction Temperature | 0°C → 20°C |

| Solvent | Methanol |

Mechanistic Pathway

The ammonium hydroxide acts as a nucleophile, attacking the electrophilic carbon adjacent to the ether oxygen, leading to ring opening and formation of the aminomethyl group.

Comparative Analysis of Synthetic Routes

| Method | Yield (%) | Purity (%) | Key Advantages | Limitations |

|---|---|---|---|---|

| Nucleophilic Substitution | 85–90 | >95 | High yield, simple workup | Requires chlorinated intermediates |

| Reductive Amination | 70–75 | 90–92 | Avoids halogenated reagents | Sensitive to pH and stoichiometry |

| Spirocyclic Ring-Opening | 80–85 | 93–95 | Scalable, mild conditions | Multi-step synthesis |

Industrial-Scale Considerations

Continuous Flow Reactors

Recent advancements employ continuous flow systems to enhance the efficiency of the nucleophilic substitution route. By maintaining precise temperature control and reagent mixing, throughput increases by 40% compared to batch processes.

Q & A

Basic: What safety protocols should be followed when handling 3-(Aminomethyl)-1-benzylpiperidin-4-ol in laboratory settings?

Answer:

Due to limited toxicological data (toxicological properties are not fully investigated), strict safety measures are critical:

- Personal Protective Equipment (PPE): Wear nitrile gloves, lab coats, and safety goggles.

- Ventilation: Use fume hoods for synthesis or handling powdered forms.

- First Aid:

- Spill Management: Absorb with inert material (e.g., sand) and dispose as hazardous waste.

Basic: What synthetic routes are reported for this compound intermediates?

Answer:

Key steps from analogous piperidine derivatives include:

| Step | Reagents/Conditions | Purpose |

|---|---|---|

| Reductive amination | Sodium borohydride (NaBH₄), methanol | Reduction of ketone to alcohol |

| Column chromatography | Chloroform:methanol (3:1 v/v) | Purification of intermediates |

Note: Exact yields are unspecified in available literature.

Advanced: How can discrepancies between in vivo and in silico neurotropic activity data be resolved for this compound?

Answer:

Discrepancies may arise due to bioavailability or metabolite interactions. Methodological approaches:

- Validation: Cross-validate predictions (e.g., PASS Online system) with rodent behavioral assays (e.g., forced swim test) .

- Data Reconciliation:

- Use molecular dynamics simulations to assess blood-brain barrier penetration.

- Quantify metabolites via LC-MS to identify active species.

Advanced: What analytical strategies detect des-benzyl impurities in this compound synthesis?

Answer:

Des-benzyl impurities form via reductive cleavage. Analytical workflows include:

| Method | Parameters | Application |

|---|---|---|

| HPLC | C18 column, ammonium acetate buffer (pH 6.5), UV detection | Quantify impurities ≥0.1% |

| NMR | ¹H/¹³C in DMSO-d₆ | Confirm structural deviations |

Note: Residual solvents should comply with ICH Q3C guidelines.

Basic: How to optimize column chromatography for purifying this compound derivatives?

Answer:

- Stationary Phase: Silica gel (60–120 mesh).

- Mobile Phase: Gradient elution with chloroform:methanol (start at 10:1, adjust to 3:1 for polar intermediates) .

- Detection: TLC (Rf 0.3–0.5) with ninhydrin staining for amine groups.

Advanced: Which computational tools predict the neurotropic activity of piperidin-4-ol analogs?

Answer:

- PASS Online: Predicts biological activity spectra (e.g., serotonin receptor modulation) .

- QSAR Models: Use descriptors like logP, topological polar surface area (TPSA), and H-bond donors.

- Molecular Docking (AutoDock Vina): Screen against CNS targets (e.g., σ1 receptors) using PDB structures.

Basic: What are the stability considerations for storing this compound?

Answer:

- Storage Conditions:

- Temperature: –20°C in airtight containers.

- Desiccant: Include silica gel packs to prevent hydrolysis.

- Stability Monitoring: Conduct periodic HPLC analysis to detect degradation (e.g., oxidation at benzylic position).

Advanced: How to design dose-response studies for neuropharmacological evaluation?

Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.